molecular formula C6H14ClNO B13895494 [1-[(1R)-1-aminoethyl]cyclopropyl]methanol;hydrochloride

[1-[(1R)-1-aminoethyl]cyclopropyl]methanol;hydrochloride

Cat. No.: B13895494
M. Wt: 151.63 g/mol
InChI Key: XXWYLCZTXMZLNI-NUBCRITNSA-N
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Description

[1-[(1R)-1-Aminoethyl]cyclopropyl]methanol hydrochloride (molecular formula: C₆H₁₃NO·HCl) is a chiral cyclopropane derivative featuring a hydroxymethyl group, a 1-aminoethyl substituent in the (1R)-configuration, and a hydrochloride counterion. The cyclopropane ring imparts structural rigidity, while the polar functional groups (hydroxyl and amine) enhance solubility in polar solvents.

Properties

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

[1-[(1R)-1-aminoethyl]cyclopropyl]methanol;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-5(7)6(4-8)2-3-6;/h5,8H,2-4,7H2,1H3;1H/t5-;/m1./s1

InChI Key

XXWYLCZTXMZLNI-NUBCRITNSA-N

Isomeric SMILES

C[C@H](C1(CC1)CO)N.Cl

Canonical SMILES

CC(C1(CC1)CO)N.Cl

Origin of Product

United States

Preparation Methods

Hydrochloride Salt Formation from tert-Butyl (1-hydroxymethylcyclopropyl)-carbamidate

One reliable method involves the deprotection of tert-butyl (1-hydroxymethylcyclopropyl)-carbamidate using hydrogen chloride in 1,4-dioxane at room temperature (20°C). The procedure is as follows:

  • Reagents and Conditions:
    • Starting material: tert-butyl (1-hydroxymethylcyclopropyl)-carbamidate (1.04 g)
    • Solvent: 5 mL 1,4-dioxane
    • Hydrogen chloride solution: 2.5 mL of 4 M HCl in dioxane, added dropwise
    • Reaction time: 15 hours at 20°C
  • Workup:
    • Partial evaporation of solvent to half volume
    • Precipitation of the hydrochloride salt
    • Suction filtration to isolate the solid product
  • Yield and Characterization:
    • Yield: 0.5 g of hydrochloride salt obtained
    • Proton nuclear magnetic resonance (1H NMR, 400 MHz, DMSO) signals observed at 5.27 ppm (triplet, 1H), 0.91 ppm (triplet, 2H), and 0.71 ppm (triplet, 2H) confirming the product structure.

This method is reproducible, providing consistent yields and purity, and is suitable for laboratory-scale synthesis.

Coupling Reactions Using the Hydrochloride Salt

The hydrochloride salt of [1-[(1R)-1-aminoethyl]cyclopropyl]methanol serves as a key intermediate in amide bond formation with various carboxylic acid derivatives. Typical coupling procedures include:

  • Using N-ethyl-N,N-diisopropylamine (DIPEA) as base in dichloromethane (DCM):

    • Reactants: Carboxylic acid derivative and the hydrochloride salt
    • Conditions: Stirring at ambient temperature (20°C) for 2 hours
    • Coupling reagent: O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
    • Purification: Flash chromatography on silica gel with ethyl acetate/hexane gradients
    • Yields: Moderate to good yields (e.g., 55% in one example)
  • Using DIPEA in 1,4-dioxane at elevated temperature (160°C):

    • Reactants: Aminocyclopropyl methanol hydrochloride and heterocyclic amines
    • Conditions: Heating until reaction completion (monitored by HPLC-MS)
    • Workup: Evaporation, ultrasound-assisted crystallization in cyclohexane/ethyl acetate, filtration, and drying
    • Yields: Approximately 1.24 g of product from 1.4 g starting material, indicating high conversion efficiency

Alternative Preparation via Direct Amination in N,N-Dimethylformamide (DMF)

An alternative synthetic route involves direct amination reactions using the hydrochloride salt in polar aprotic solvents:

  • Conditions:
    • Solvent: N,N-dimethylformamide
    • Temperature: 90°C
    • Reaction time: 18 hours
    • Base: N,N-diisopropylethylamine (DIEA)
  • Example:
    • Reaction of 5-amino-4-(3,4-dichlorophenyl)-2-(methylsulfinyl)thiopheno[2,3-d]pyrimidine-6-carboxamide with the hydrochloride salt
    • Purification: Reverse-phase preparative high-performance liquid chromatography (HPLC)
    • Yield: 11% isolated yield of the coupled product
    • Characterization: 1H NMR and mass spectrometry confirmed product identity

This method is less efficient in terms of yield but useful for complex molecule synthesis.

Summary of Preparation Data

Method Description Solvent Temperature Time Yield (%) Key Notes
Deprotection of tert-butyl carbamidate with HCl 1,4-dioxane 20°C 15 hours Not specified (0.5 g from 1.04 g) Formation of hydrochloride salt; mild conditions; clean NMR signals
Amide coupling with HBTU and DIPEA in DCM Dichloromethane 20°C 2 hours 55 Flash chromatography purification; moderate yield
Heating with DIPEA in 1,4-dioxane 1,4-dioxane 160°C Until completion High (approx. 89%) Ultrasound crystallization; efficient reaction monitoring
Direct amination in DMF with DIEA N,N-dimethylformamide 90°C 18 hours 11 Reverse-phase HPLC purification; low yield

Analytical and Characterization Data

  • 1H NMR Spectroscopy (400 MHz, DMSO-d6):
    • Characteristic peaks for the cyclopropyl methanol moiety appear as triplets at approximately 5.27 ppm (hydroxymethyl proton), 0.91 ppm, and 0.71 ppm (cyclopropyl ring protons).
  • Mass Spectrometry:
    • Molecular ion peaks correspond to the expected molecular weight plus proton ([M+H]+), confirming molecular identity in coupling products.
  • Chromatographic Purity:
    • High-performance liquid chromatography (HPLC) and flash chromatography are routinely used to purify and confirm the purity of the final products.

Chemical Reactions Analysis

Types of Reactions

[1-[(1R)-1-aminoethyl]cyclopropyl]methanol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an alkylamine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of cyclopropylcarboxylic acid.

    Reduction: Formation of cyclopropylmethylamine.

    Substitution: Formation of N-alkyl derivatives.

Scientific Research Applications

[1-[(1R)-1-aminoethyl]cyclopropyl]methanol;hydrochloride is a chemical compound that has a cyclopropyl group attached to a methanol moiety and an aminoethyl substituent. The hydrochloride salt form enhances the compound's solubility and stability, making it suited for biological applications.

Potential Applications
this compound has potential applications in pharmaceutical development because of its unique structure. Predictive models have been used to evaluate the compound's potential therapeutic effects. Interaction studies have also been conducted to understand how this compound interacts with biological targets.

Structural Similarities
Several compounds share structural similarities with this compound. These include:

  • Cyclopropylamine Features a cyclopropane ring with an amine and modulates neurotransmitters. It has a simple amine structure.
  • 3-Aminocyclopropanecarboxylic acid It is a plant growth regulator with a cyclopropane and carboxylic acid that is involved in plant metabolism.
  • 2-Aminocyclopropanecarboxylic acid Similar to 3-Aminocyclopropanecarboxylic acid, it possesses antimicrobial properties and distinct biological pathways.

Mechanism of Action

The mechanism of action of [1-[(1R)-1-aminoethyl]cyclopropyl]methanol;hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with enzymes or receptors, while the cyclopropyl ring can influence the binding affinity and specificity. The methanol group may also participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Compound Name (CAS) Molecular Formula Key Substituents Molecular Weight Key Differences vs. Target Compound Reference
1-Methoxymethyl-cyclopropylamine HCl (1029716-05-9) C₅H₁₀ClNO Methoxymethyl, amine 135.59 Methoxy (ether) vs. hydroxymethyl; lacks ethyl chain on amine
1-Amino-1-(hydroxymethyl)cyclopropane HCl (115652-52-3) C₄H₉NO·HCl Hydroxymethyl, amine (directly on ring) 123.58 No ethyl chain; amine attached directly to cyclopropane
[1-(Aminomethyl)cyclopropyl]acetic acid HCl (1909314-12-0) C₆H₁₂ClNO₂ Aminomethyl, acetic acid 165.62 Carboxylic acid replaces hydroxymethyl; increased polarity
Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate HCl (1007230-91-2) C₈H₁₆ClNO₂ Ethyl ester, aminoethyl 193.67 Ester group enhances lipophilicity; ethyl chain on cyclopropane

Stereochemical and Structural Analogues

  • 1-[(1R,2R)-2-Aminocyclopropyl]ethanol Hydrochloride (2378496-93-4): Contains ethanol and amine groups on adjacent cyclopropane carbons. Smaller molecular weight (137.61 vs. 143.63) due to lack of ethyl chain. Stereochemistry at (1R,2R) may influence receptor binding differently than the target’s (1R)-configuration .
  • 1-[3-[(1R)-1-Aminoethyl]-2-fluorophenyl]-1,1-difluoro-2-methylpropan-2-ol HCl (2569698-46-8): Fluorinated aromatic ring introduces electronegativity and metabolic stability.

Pharmacologically Relevant Derivatives

  • Histone Demethylase Inhibitors (e.g., 2262489-89-2) :
    • Complex structures with benzyloxy-fluorophenyl and piperazine groups.
    • Cyclopropane serves as a conformational lock, contrasting with the target’s simpler scaffold .

Key Research Findings

  • Solubility : Hydroxymethyl and amine groups in the target compound improve aqueous solubility compared to methoxymethyl () or ester-containing analogues () .
  • Metabolic Stability : Fluorinated derivatives () may exhibit longer half-lives than the target due to reduced cytochrome P450 interactions .
  • Stereochemical Impact : The (1R)-configuration in the target compound could enhance enantioselective binding compared to racemic mixtures (e.g., ) .

Biological Activity

The compound [1-[(1R)-1-aminoethyl]cyclopropyl]methanol;hydrochloride is a novel chemical entity featuring a cyclopropyl structure linked to an aminoethyl group and a methanol moiety. This unique configuration suggests potential pharmacological applications, particularly in the realm of drug development. The hydrochloride salt form enhances its solubility, making it suitable for biological studies.

Chemical Structure and Properties

The chemical formula for this compound is C6H12ClNC_6H_{12}ClN with a molecular weight of approximately 145.62 g/mol. The presence of the cyclopropyl group is significant as it can influence the compound's interaction with biological targets.

Predictive Models and Therapeutic Potential

The biological activity of this compound has been evaluated using various predictive models that assess its potential therapeutic effects. These models suggest that the compound may exhibit activity against several biological targets, including:

  • Neurotransmitter receptors
  • Enzymes involved in metabolic pathways
  • Potential anti-cancer properties

Interaction Studies

Interaction studies have demonstrated that this compound interacts with specific biological targets, which could lead to diverse pharmacological effects. For example, its structural similarity to known biologically active compounds allows for the exploration of its potential as a lead molecule in drug design.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features and activities of related compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspect
CyclopropylamineCyclopropane ring with amineNeurotransmitter modulationSimple amine structure
3-Aminocyclopropanecarboxylic acidCyclopropane with carboxylic acidPlant growth regulatorInvolved in plant metabolism
2-Aminocyclopropanecarboxylic acidSimilar to above but with different positioningAntimicrobial propertiesDistinct biological pathways

This table illustrates the versatility of cyclopropane derivatives in medicinal chemistry and highlights the unique aspects of this compound due to its specific substituents.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of similar compounds, providing insights into their biological activities:

  • Anticancer Activity : Research on related cyclopropane derivatives has shown promising results in inhibiting tumor growth across various cancer cell lines. For instance, compounds structurally related to this compound were assessed for their efficacy against human colon adenocarcinoma and lung cancer cell lines, revealing IC50 values indicative of significant antiproliferative activity .
  • Neuropharmacology : Investigations into neurotransmitter modulation by cyclopropyl-containing compounds suggest that they may act as effective agents in treating neurological disorders by influencing receptor activity and signaling pathways .

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